molecular formula C6H5BrF2N2O2 B2639870 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1946818-64-9

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2639870
CAS No.: 1946818-64-9
M. Wt: 255.019
InChI Key: ABZSBTGJGGGHJY-UHFFFAOYSA-N
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Description

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a bromo and difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Acetic Acid Substitution: Finally, the acetic acid moiety is introduced through a substitution reaction, often involving a halogenated acetic acid derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the acetic acid moiety.

    Reduction: Reduction reactions may target the bromo or difluoromethyl groups, potentially converting them to other functional groups.

    Substitution: The bromo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alkanes or alcohols.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Scientific Research Applications

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It can be used in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromo group can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
  • 4-Bromo-2,5-difluorobenzoic acid
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the combination of its pyrazole ring, bromo, and difluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced metabolic stability and specific binding interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O2/c7-3-1-10-11(2-4(12)13)5(3)6(8)9/h1,6H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSBTGJGGGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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